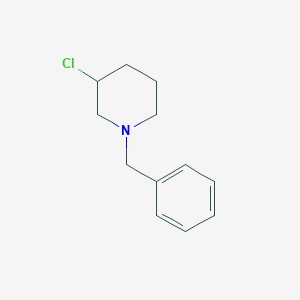

1-Benzyl-3-chloropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483629 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54436-59-8 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Privileged Chemical Scaffold

The piperidine (B6355638) ring is a quintessential "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for the development of new therapeutic agents. The prevalence of the piperidine motif in numerous pharmaceuticals and natural alkaloids underscores its importance. mdpi.com

The specific structure of 1-Benzyl-3-chloropiperidine offers distinct advantages. The benzyl (B1604629) group attached to the piperidine nitrogen not only influences the compound's steric and electronic properties but can also be a site for further chemical modification or can be removed if necessary. The chlorine atom at the 3-position is a key reactive site. As a halogen, it acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is central to its role as a versatile synthetic intermediate. lookchem.com The reaction of 3-chloropiperidines with nucleophiles often proceeds through a highly reactive bicyclic aziridinium (B1262131) ion intermediate, which is then readily attacked to form new products. researchgate.net

Overview of Research Trajectories for Halogenated Piperidine Derivatives

General Synthetic Routes

The construction of the this compound scaffold is primarily achieved through two main strategies: the formation of the piperidine ring via reductive amination followed by chlorination, or through cyclization reactions of appropriately functionalized acyclic precursors.

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds. mdpi.commasterorganicchemistry.com This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

A common pathway to this compound and its derivatives involves the initial reductive amination of a suitable precursor with a benzylic amine. nih.gov For instance, the synthesis of a methylated analogue involves the reductive amination of 2,2-dimethyl-4-pentenal (B1584391) with benzylamine (B48309). researchgate.net This reaction is often facilitated by reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govresearchgate.net The resulting N-benzylpentenylamine is then subjected to further transformations to introduce the chlorine atom and effect cyclization. nih.gov

A variety of aldehydes and ketones can be used in reductive amination reactions with primary and secondary amines to produce a wide range of substituted amines. masterorganicchemistry.com The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride being popular due to their selectivity for reducing iminium ions in the presence of carbonyl groups. masterorganicchemistry.comharvard.edu

Table 1: Examples of Reductive Amination for Piperidine Precursors

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| 2,2-dimethyl-4-pentenal | Benzylamine | NaBH(OAc)₃ | N-Benzyl-2,2-dimethyl-4-penten-1-amine | nih.govresearchgate.net |

| Arylaldehyde | Heterocyclic Amine | NaBH₄ / Acetic Acid | Benzyl (B1604629) derivative of heterocyclic amine | arkat-usa.org |

| Benzaldehyde | Benzylamine | Aquivion-Fe / NaBH₄ | Dibenzylamine | unimi.it |

To improve efficiency and reduce the number of synthetic steps, one-pot reductive amination protocols have been developed. arkat-usa.orgunimi.it These procedures combine the formation of the imine and its subsequent reduction in a single reaction vessel, avoiding the isolation of the intermediate imine. unimi.it For example, a mixture of an arylaldehyde and an amine can be stirred in a suitable solvent, followed by the addition of a reducing agent like sodium borohydride (B1222165) to yield the desired benzyl amine. arkat-usa.org Such one-pot methods have been successfully applied to the synthesis of various amines, including those with heterocyclic cores. arkat-usa.orgsioc-journal.cn The use of recyclable catalysts, such as Aquivion-Fe, in conjunction with sodium borohydride has also been reported for efficient and environmentally friendly reductive aminations. unimi.it

Amination of Precursors with Benzylic Amines

Halogenation and Cyclization Approaches

An alternative strategy for the synthesis of this compound involves the cyclization of an acyclic amine precursor that already contains the benzyl group. This is often followed by or concurrent with a halogenation step.

A key method for forming the 3-chloropiperidine (B1606579) ring is the iodide-catalyzed intramolecular cyclization of N-chloroamines. nih.govresearchgate.netresearchgate.net This reaction proceeds by treating an N-chloro-N-pentenylamine with a catalytic amount of an iodide source, such as tetrabutylammonium (B224687) iodide (TBAI). nih.govresearchgate.netmdpi.com The reaction is believed to proceed through an N-iodoamine intermediate, which then undergoes cyclization. researchgate.net This method has been shown to be effective for the synthesis of various 3-chloropiperidine derivatives. researchgate.netrsc.org The cyclization can be influenced by the choice of catalyst, with iodide sources favoring the formation of piperidines (endo-cyclization), while other catalysts like BF₃·OEt₂ can lead to pyrrolidines (exo-cyclization). mdpi.com

The synthesis of racemic 3-chloropiperidines has been achieved through this iodide-catalyzed cyclization of unsaturated N-chloroamines. nih.gov For example, N-benzyl-4-penten-1-amines can undergo a one-pot intramolecular chloroamination promoted by Cu(II) to form 3-chloropiperidine compounds. researchgate.net

N-Chlorosuccinimide (NCS) is a common and convenient reagent for the N-chlorination of amines, a crucial step in the synthesis of N-chloroamine precursors for cyclization. nih.govresearchgate.netrsc.orgorganic-chemistry.org The reaction is typically carried out by treating the secondary amine, such as an N-benzylpentenylamine, with NCS in a suitable solvent like dichloromethane (B109758) at low temperatures. nih.govresearchgate.net NCS is favored for its ease of handling and safety compared to other chlorinating agents. rsc.org

Recent research has also explored visible-light-induced reactions using NCS as a chlorine source for the functionalization of piperidines. rsc.orgrsc.org These methods can lead to the formation of dichlorinated piperidine derivatives. rsc.orgrsc.org Careful temperature control during N-chlorination with NCS is important to prevent side reactions like dichlorination. researchgate.net

Iodide-Catalyzed Intramolecular Cyclization of N-Chloroamines

Substitution Reactions

Substitution reactions represent a fundamental approach for the introduction of the chloro group onto a pre-existing piperidine scaffold. A key transformation in this category is the conversion of a hydroxyl group to a chloride.

Conversion of Hydroxyl Groups to Chlorides via Thionyl Chloride

The direct conversion of a hydroxyl group to a chloride using thionyl chloride (SOCl₂) is a widely employed and effective method for synthesizing 3-chloropiperidines, including this compound. rsc.orgresearchgate.netunipd.it This reaction typically proceeds from the corresponding 3-hydroxypiperidine (B146073) precursor, such as 1-benzyl-3-hydroxypiperidine. The process involves the reaction of the alcohol with thionyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine, or in a solvent like chloroform (B151607) or dichloromethane. rsc.orgresearchgate.netresearchgate.net The reaction mechanism is believed to involve the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a backside attack of the chloride ion. rsc.org

For instance, the synthesis of enantiomerically pure 3-chloropiperidines has been achieved starting from D- or L-proline. The amino acid is first reduced to the corresponding prolinol, followed by N-alkylation. Subsequent treatment with thionyl chloride directly yields the desired 3-chloropiperidine. rsc.org Another example involves the treatment of (R)-1-ethyl-3-hydroxypiperidine with thionyl chloride in chloroform, which proceeds with inversion of configuration to yield the corresponding (S)-3-chloropiperidine hydrochloride. researchgate.net

The table below summarizes representative examples of the conversion of N-substituted-3-hydroxypiperidines to their corresponding 3-chloro derivatives using thionyl chloride.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| (S)-N-Benzylprolinol derivative | SOCl₂, pyridine, CH₂Cl₂ | Enantiomerically pure this compound derivative | Not specified | rsc.org |

| 1-Benzyl-3-hydroxypiperidine | SOCl₂, CH₂Cl₂ | This compound | Not specified | researchgate.net |

| (R)-1-Ethyl-3-hydroxypiperidine | SOCl₂, Chloroform | (S)-1-Ethyl-3-chloropiperidine HCl | Not specified | researchgate.net |

| 2-Aminophenethyl alcohol | SOCl₂, 1,2-dimethoxyethane | 2-(2-Chloroethyl)aniline | >99% conversion | orgsyn.org |

| L-proline derivative | SOCl₂, Methanol | L-proline methyl ester | Quantitative | unipd.it |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecules like substituted piperidines from simple starting materials in a single operation. wikipedia.org

Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination is a powerful strategy for the construction of nitrogen-containing heterocycles, including piperidines. nih.gov This method involves the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from a C-H bond within the same molecule, leading to a carbon-centered radical that subsequently cyclizes. nih.govrsc.org Recent advancements have focused on the development of catalytic systems, including those based on photocatalysis and iron, to achieve these transformations under mild conditions. organic-chemistry.orgrsc.org

While direct examples for the synthesis of this compound via this method are not prevalent, the strategy is broadly applicable to the formation of the piperidine ring. For instance, photocatalytic methods using N-oxyureas as nitrene precursors have been developed for C-H amination to form various nitrogen heterocycles. organic-chemistry.org Iron-catalyzed intramolecular C-H amination has also been reported for the synthesis of N-H carbazoles and indoles, demonstrating the potential of first-row transition metals in these transformations. rsc.org

Cyclization of Unsaturated N-Chloroamines

The cyclization of unsaturated N-chloroamines is a key method for the synthesis of 3-chloropiperidines. researchgate.netresearchgate.netnih.gov This reaction can be catalyzed by various reagents, with iodide and copper salts being particularly effective. researchgate.netresearchgate.netnih.govresearchgate.net The process typically starts with an unsaturated amine, such as an N-substituted-4-penten-1-amine. This amine is then N-chlorinated, often using N-chlorosuccinimide (NCS), to form the corresponding N-chloroamine. researchgate.netd-nb.infonih.gov Subsequent treatment with a catalyst induces cyclization. researchgate.netd-nb.infonih.gov

Iodide-catalyzed cyclization, often using tetrabutylammonium iodide (TBAI), is believed to proceed through an N-iodoamine intermediate. researchgate.net This leads to the formation of a 3-chloropiperidine, often through the rearrangement of an initially formed 2-(chloromethyl)pyrrolidine (B1610598) via a bicyclic aziridinium ion. researchgate.net Copper(I)-catalyzed cyclizations are also effective and are thought to involve a metal-complexed aminyl radical, leading to high diastereoselectivity. researchgate.net

A specific example relevant to the target compound involves the reductive amination of 2,2-dimethyl-4-pentenal with benzylamine, followed by N-chlorination with NCS and subsequent iodine-catalyzed cyclization to yield 1-benzyl-3-chloro-5,5-dimethylpiperidine. researchgate.netresearchgate.netd-nb.info

The table below presents examples of the cyclization of unsaturated N-chloroamines.

| Unsaturated Amine Precursor | N-chlorination Reagent | Cyclization Catalyst | Product | Yield | Reference |

| N-Benzyl-2,2-dimethyl-4-penten-1-amine | NCS | TBAI (catalytic) | 1-Benzyl-3-chloro-5,5-dimethylpiperidine | High | researchgate.netd-nb.info |

| N-Butyl-2,2-dimethyl-4-penten-1-amine | NCS | TBAI (catalytic) | 1-Butyl-3-chloro-5,5-dimethylpiperidine | High | researchgate.netd-nb.info |

| Unsaturated bis-amines | NCS | Iodide | Bis-3-chloropiperidines | Not specified | nih.gov |

| N-Benzyl-4-penten-1-amines | NCS | Cu(II) | 3-Chloropiperidine compounds | Not specified | lookchem.com |

Synthesis of N-Benzylpiperidine Scaffolds as Precursors

The synthesis of the N-benzylpiperidine scaffold is a crucial prerequisite for many of the synthetic routes leading to this compound.

Methods for Constructing the Piperidine Ring

Various methods exist for the construction of the piperidine ring, a prevalent heterocyclic motif. dntb.gov.ua One common approach involves the catalytic hydrogenation of corresponding pyridine derivatives. For instance, N-benzyl-3-hydroxypyridinium chloride can be catalytically reduced using a nickel-based catalyst under moderate hydrogen pressure to yield N-benzyl-3-piperidinol. google.com

Another versatile method is the reductive amination of a suitable aldehyde with an amine. For example, the reductive amination of 2,2-dimethyl-4-pentenal with benzylamine using sodium triacetoxyborohydride is a key step in the synthesis of the precursor for the cyclization to 1-benzyl-3-chloro-5,5-dimethylpiperidine. researchgate.netd-nb.infonih.gov

Multicomponent reactions also provide a powerful tool for the rapid assembly of substituted piperidines. A Mannich-like zinc-mediated three-component reaction of an aromatic halide, an amine, and paraformaldehyde allows for the straightforward synthesis of various functionalized tertiary benzylamines, including 1-benzylpiperidine (B1218667) in high yield. organic-chemistry.org

The following table highlights some methods for the construction of N-benzylpiperidine scaffolds.

| Starting Materials | Method | Product | Yield | Reference |

| 3-Hydroxypyridine (B118123), Benzyl chloride | Formation of pyridinium (B92312) salt followed by catalytic hydrogenation | N-Benzyl-3-piperidinol | Not specified | google.com |

| 2,2-Dimethyl-4-pentenal, Benzylamine | Reductive amination | N-Benzyl-2,2-dimethyl-4-penten-1-amine | 85% (over two steps) | rsc.org |

| Bromobenzene, Piperidine, Paraformaldehyde | Zinc-mediated three-component reaction | 1-Benzylpiperidine | 96% | organic-chemistry.org |

| Ethyl isonipecotate, Benzyl bromide | N-Alkylation | Ethyl 1-benzylpiperidine-4-carboxylate | Not specified | orgsyn.org |

| (S)-Pyroglutaminol | Multi-step synthesis | (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine | Not specified | tandfonline.com |

Introduction of the N-Benzyl Moiety

The N-benzyl group serves as a common protecting group for the nitrogen atom in piperidine synthesis. Its introduction is a critical step, often achieved through the reaction of a piperidine precursor with a benzylating agent. A primary method for this transformation is the direct N-alkylation of a pre-existing piperidine ring or a precursor amine with benzyl halides, such as benzyl chloride or benzyl bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid. core.ac.ukresearchgate.net For instance, N-benzylpiperidine amides have been synthesized by reacting a primary amine with benzyl chloride. core.ac.uk

Another versatile approach involves reductive amination. This process can be seen in the synthesis of N-benzyl-4-piperidone from 4-piperidone (B1582916) and benzaldehyde. kcl.ac.uk This reaction typically proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to yield the N-benzylated product. Similarly, Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile (B47326) is a known route for elaborating 4-substituted N-benzyl-piperidines. researchgate.net The benzyl group's utility extends to its role as a pharmacophore in bioactive molecules, where it is integral to the molecule's interaction with biological targets. core.ac.uknih.gov

The synthesis of piperidine derivatives can also involve multi-step reactions where the benzyl group is introduced onto a glycyl moiety which is then attached to the piperidine ring. ontosight.ai These varied methods highlight the flexibility chemists have in introducing the N-benzyl group, depending on the available starting materials and the desired final product.

Preparation of 1-Benzyl-3-piperidone Hydrochloride as an Intermediate

1-Benzyl-3-piperidone hydrochloride is a key intermediate in the synthesis of various piperidine-based compounds, including analgesics and psychoactive agents. chemimpex.com Its hydrochloride salt form often provides better stability and handling characteristics compared to the free base. chemimpex.com

The synthesis of 1-benzyl-3-piperidone hydrochloride can be accomplished through methods such as the Dieckmann condensation or by starting from commercially available precursors. One patented method discloses the synthesis starting from 3-pyridone, which is added to an organic solvent. google.com The subsequent steps likely involve N-benzylation and reduction of the pyridine ring to a piperidone, followed by conversion to the hydrochloride salt. The compound is commercially available as a hydrate, often appearing as a cream to pale brown powder. thermofisher.comsigmaaldrich.com Its utility as a building block is well-established in medicinal chemistry and pharmaceutical development. chemimpex.com

| Compound | CAS Number | Molecular Formula (Anhydrous) | Appearance | Notes |

| 1-Benzyl-3-piperidone hydrochloride hydrate | 50606-58-1 | C₁₂H₁₆ClNO | Cream to pale brown powder | Key intermediate in pharmaceutical synthesis. chemimpex.comthermofisher.com |

Advanced Synthetic Strategies

Modern organic synthesis increasingly relies on advanced strategies to improve efficiency, scalability, and stereochemical control. The preparation of substituted piperidines like this compound benefits significantly from these innovations.

Flow Chemistry Protocols for Piperidine Synthesis

Flow chemistry, or continuous flow processing, offers substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. organic-chemistry.org The synthesis of piperidine derivatives has been successfully adapted to flow chemistry protocols.

For example, a highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.org Another application involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, providing a green and efficient route to piperidine derivatives. beilstein-journals.org This method leverages the large specific surface area of the microreactor to enhance the efficiency of the reduction at the cathode. beilstein-journals.org

Flow electrosynthesis has also been employed for the anodic α-methoxylation of N-formylpiperidine. nih.govnih.govresearchgate.net The resulting methoxylated intermediate serves as a precursor to an N-formyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position in a scalable manner. nih.govnih.govresearchgate.net These examples demonstrate the power of flow chemistry to enable efficient and scalable synthesis of complex piperidine structures.

Stereoselective and Diastereoselective Approaches

Controlling the stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers can exhibit vastly different biological activities. Consequently, numerous stereoselective and diastereoselective synthetic methods have been developed.

One notable strategy involves the iron(III) chloride-catalyzed cyclization of ζ-amino allylic alcohol derivatives. acs.orgorganic-chemistry.orgnih.gov This eco-friendly method produces cis-2,6-disubstituted piperidines with high diastereoselectivity. The high selectivity is attributed to a thermodynamic equilibration process, mediated by the iron catalyst, which favors the formation of the more stable cis-isomer. acs.orgorganic-chemistry.org

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome. For instance, N-galactosylation of 2-pyridone allows for subsequent nucleophilic additions and alkylations with high stereoselectivity, yielding 3-substituted and 3,4-disubstituted piperidones. znaturforsch.comresearchgate.net Similarly, chiral auxiliaries derived from menthol (B31143) or camphor (B46023) can be used to control the stereochemistry of 1,4-addition of aryl Grignards to unsaturated piperidine esters, a key step in the synthesis of pharmaceutical agents like paroxetine. google.com

Ring transformation reactions also provide a pathway to stereochemically defined piperidines. The reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles leads to the stereoselective formation of cis-3,4-disubstituted piperidines. acs.org Furthermore, stereodivergent reduction of 3-substituted 4-piperidinones can yield either cis or trans 3,4-disubstituted piperidines with high diastereomeric ratios (>99:1) by selecting the appropriate reducing agent, such as L-Selectride for the cis product or Al-isopropoxydiisobutylalane for the trans product. acs.org

A concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines has been achieved through a phosphite-driven cyclodehydration, demonstrating diastereomeric ratios up to >19:1 for both stereoisomers. beilstein-journals.org These advanced methods provide chemists with a powerful toolkit for constructing specific stereoisomers of substituted piperidines for various applications.

| Method | Catalyst/Reagent | Substrate Type | Product | Diastereoselectivity (dr) | Yield |

| Iron-Catalyzed Cyclization | FeCl₃·6H₂O | N-tosyl ζ-amino allylic alcohol | cis-2,6-disubstituted piperidine | 90:10 to >99:1 | up to 80% acs.orgorganic-chemistry.org |

| Reduction of Piperidinone | L-Selectride | 3-substituted 4-piperidinone | cis-3,4-disubstituted piperidine | >99:1 | Good acs.org |

| Reduction of Piperidinone | Al-isopropoxydiisobutylalane | 3-substituted 4-piperidinone | trans-3,4-disubstituted piperidine | up to 99:1 | Good acs.org |

| Flow Protocol | Grignard Reagent | N-(tert-butylsulfinyl)-bromoimine | α-substituted piperidine | >90:10 | >80% organic-chemistry.org |

| Cyclodehydration | Triethylphosphite / I₂ | syn-amino alcohol | cis-2-substituted 3-piperidinol | High | 68-77% beilstein-journals.org |

Reaction Mechanisms and Intramolecular Reactivity of 1 Benzyl 3 Chloropiperidine

Formation of Bicyclic Aziridinium (B1262131) Ion Intermediates

The key reactive species derived from 1-benzyl-3-chloropiperidine is the bicyclic aziridinium ion. Its formation is a critical step that dictates the compound's subsequent chemical transformations. This intermediate is generated through an intramolecular nucleophilic attack, a process influenced by various structural and electronic factors.

Intramolecular Nucleophilic Displacement of Chloride by Nitrogen

The formation of the aziridinium ion from this compound proceeds via an intramolecular SN2 reaction. The nitrogen atom of the piperidine (B6355638) ring acts as an internal nucleophile, attacking the carbon atom bearing the chlorine substituent. unipd.it This displacement of the chloride ion results in the formation of a strained, three-membered aziridinium ring fused to the piperidine ring, creating a bicyclic system. unipd.itresearchgate.net This highly electrophilic intermediate is then susceptible to attack by external nucleophiles. researchgate.netresearchgate.net The reaction is analogous to the mechanism observed in other β-chlorinated amines, such as nitrogen mustards. unipd.itresearchgate.net

The general mechanism can be depicted as follows:

Scheme 1: Formation of the Bicyclic Aziridinium IonThis equilibrium lies towards the formation of the aziridinium ion, which is then rapidly consumed in subsequent reactions. researchgate.netd-nb.info

Kinetics of Aziridinium Ion Formation

The kinetics of this intramolecular cyclization are influenced by several factors, including the substitution pattern on the piperidine ring and the nature of the N-substituent. unipd.itd-nb.info For instance, the rate of reaction can be significantly affected by the presence of substituents on the carbon chain connecting the nitrogen and the chlorine-bearing carbon. d-nb.info

Factors Influencing Reactivity and Stability of Aziridinium Ions

The reactivity and stability of the bicyclic aziridinium ion formed from this compound are not static but are influenced by a variety of structural and electronic factors. These factors can either accelerate or decelerate the formation of the aziridinium ion and affect its subsequent reactions.

Influence of N-Functionalization on Nitrogen Nucleophilicity

The nature of the substituent on the nitrogen atom plays a crucial role in determining the nucleophilicity of the nitrogen and, consequently, the rate of aziridinium ion formation. unipd.it An electron-donating group on the nitrogen increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the intramolecular attack on the carbon-chlorine bond. unipd.it Conversely, an electron-withdrawing group decreases the nitrogen's nucleophilicity, leading to a slower rate of cyclization. unipd.it

In the case of this compound, the benzyl (B1604629) group has a modest electronic effect. However, comparisons with other N-substituted 3-chloropiperidines reveal clear trends. For example, replacing the benzyl group with a more electron-donating group would be expected to increase the rate of aziridinium ion formation. unipd.it

Geminal-Dialkyl Effect (Thorpe-Ingold Effect)

The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of cyclization reactions due to the presence of geminal substituents on the carbon chain connecting the reacting centers. wikipedia.orglucp.net This effect is attributed to a change in the bond angles within the molecule.

In the context of 3-chloropiperidines, the Thorpe-Ingold effect is observed when substituents are placed at the C5 position of the piperidine ring. The presence of geminal alkyl groups, such as two methyl groups, at this position can lead to a significant increase in the rate of aziridinium ion formation. d-nb.infonih.govacs.org This acceleration is explained by the compression of the internal bond angle (C4-C5-C6), which brings the reacting nitrogen and the C3-Cl bond closer together, thus promoting cyclization. d-nb.infowikipedia.org

Studies have demonstrated a linear correlation between the internal β angle (the angle between the two reactive centers) and the relative reaction rate. d-nb.info A smaller internal angle, induced by sterically demanding substituents, leads to a faster reaction. d-nb.info

The following table illustrates the effect of C5-substitution on the relative rate constants for the solvolysis of N-butyl-3-chloropiperidines in methanol-d4, which proceeds through the formation of an aziridinium ion. d-nb.info While this data is for N-butyl derivatives, a similar trend is expected for N-benzyl analogs. researchgate.net

| C5-Substituent | Relative Rate Constant (krel) |

| Unsubstituted | 1.00 |

| gem-Dimethyl | 1.56 |

| gem-Diphenyl | 2.38 |

| Cyclopropyl (B3062369) | 0.53 |

| Cyclobutyl | 0.64 |

| Data adapted from Helbing et al., Eur. J. Org. Chem. 2022. d-nb.info |

This data clearly shows that gem-dimethyl and gem-diphenyl substituents accelerate the reaction, consistent with the Thorpe-Ingold effect. d-nb.info Conversely, strained cyclic substituents like cyclopropyl and cyclobutyl groups increase the internal angle, leading to a decrease in the reaction rate. d-nb.info

Angle Contractions and Steric Demand

The rate of intramolecular cyclization of 3-chloropiperidines to form the bicyclic aziridinium ion is significantly influenced by the steric environment, particularly by substituents at the C5 position of the piperidine ring. This acceleration is attributed to the classic Thorpe-Ingold effect, where the introduction of sterically demanding substituents forces a decrease in the internal bond angle between the reacting centers. d-nb.info

Studies have demonstrated that introducing geminal dialkyl groups at the C5 position leads to an angle contraction that promotes the cyclization reaction. d-nb.info For instance, the steric repulsion between two methyl or two phenyl groups at C5 enlarges the angle between them, consequently compressing the opposite C-N-C bond angle within the piperidine ring. This brings the nucleophilic nitrogen and the electrophilic C3 carbon closer together, facilitating the intramolecular SN2 reaction that forms the aziridinium ion. d-nb.infounipd.it

Conversely, incorporating strained cyclic substituents, such as cyclopropyl or cyclobutyl groups, at the C5 position leads to an expansion of the internal angle. This results in a decreased rate of aziridinium ion formation compared to the unsubstituted compound. d-nb.info A linear correlation has been observed between the internal angle at C5 and the relative rate constant of the reaction, supporting the angle-dependent Thorpe-Ingold effect. d-nb.infouni-giessen.de This effect provides a method to tune the reactivity of 3-chloropiperidines. d-nb.infod-nb.info

| Substituent at C5 | Relative Rate Constant (k_rel) | Effect on Reactivity |

| Unsubstituted | 1.00 | Baseline |

| gem-Dimethyl | 1.56 | Acceleration |

| gem-Diphenyl | 2.38 | Strong Acceleration |

| Cyclopropyl | 0.53 | Deceleration |

| Cyclobutyl | 0.64 | Deceleration |

Table 1: Effect of C5 substituents on the relative rate of solvolysis for N-butyl-3-chloropiperidines in methanol, indicating the rate of aziridinium ion formation. Data sourced from research by Helbing et al. d-nb.info

Effect of Substituents on Electrophilic Carbon Quality

The reactivity of this compound is a multi-step process, initiated by the formation of a bicyclic aziridinium ion, which then acts as a potent electrophile. d-nb.inforesearchgate.net The quality and reactivity of the electrophilic centers on this intermediate are modulated by substituents on the original piperidine ring. There are three primary ways to adjust this reactivity: modifying the nucleophilicity of the nitrogen, altering the leaving group, or changing the ring system's geometry. unipd.it

Ring Substitution : Substituents on the piperidine ring can stabilize the resulting aziridinium ion. For example, gem-dimethyl groups at the C5 position not only induce angle contraction but may also stabilize the aziridinium ion through inductive effects, accelerating its formation and subsequent reaction with nucleophiles. acs.orgnih.gov

Leaving Group : While the chlorine at C3 is the standard leaving group in this compound, studies on related structures show that using better leaving groups, like mesylates, can enhance reactivity, whereas poorer leaving groups, like fluoride, decrease it. unipd.it

Conformational Effects and Reactive Rotamers

In acyclic systems, the gem-dialkyl effect is often explained by the "reactive rotamer effect," where substitution favors a gauche conformation, bringing the reactive centers into proximity and thus accelerating cyclization. researchgate.netlucp.net However, in the case of this compound and related cyclic compounds, the reactive centers are already locked into a specific orientation by the ring structure. d-nb.infounipd.it

This conformational constraint means that an increased population of reactive rotamers cannot be the reason for the observed rate acceleration upon substitution. d-nb.infounipd.it This has allowed researchers to separate the reactive rotamer effect from the classical Thorpe-Ingold effect, which depends on angular distortion. d-nb.infouni-giessen.de The reactivity of 3-chloropiperidines is therefore primarily dictated by the internal angle between the reacting nitrogen and the C3 carbon, as influenced by the steric bulk of substituents, rather than by changes in conformational populations. d-nb.info

Nucleophilic Attack on the Aziridinium Ion

The core of this compound's reactivity lies in its intramolecular cyclization to form a strained and highly electrophilic bicyclic aziridinium ion. d-nb.inforesearchgate.net This transient intermediate is readily attacked by a wide range of nucleophiles, leading to the opening of the three-membered ring and the formation of a stable alkylation product. d-nb.infomdpi.com This two-step mechanism—formation of the aziridinium ion followed by nucleophilic attack—is characteristic of nitrogen mustards and their cyclic analogues. unipd.itd-nb.info

Ring-Opening Reactions with Various Nucleophiles

The electrophilic carbons of the bicyclic aziridinium ion derived from this compound react with various nucleophiles. The products formed depend on the nucleophile used and the reaction conditions.

Water (Hydrolysis) : In aqueous solutions, water acts as a nucleophile, attacking the aziridinium ion to form hydroxylated piperidine and pyrrolidine (B122466) derivatives. d-nb.info

Alcohols (Alcoholysis) : Reaction with alcohols, such as methanol, results in the formation of the corresponding methoxy-substituted ethers. d-nb.infod-nb.info

Amines and Heterocycles : Nitrogen-based nucleophiles like imidazole (B134444) readily react with the aziridinium ion. d-nb.inforesearchgate.net

Halides and Other Anions : Stable bicyclic aziridinium salts can be opened by various nucleophiles including halides (Cl⁻, Br⁻, I⁻), azide (B81097) (N₃⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻), leading to a range of functionalized piperidines and pyrrolidines. researchgate.net

Biomolecules : Biologically relevant nucleophiles, such as the N7 position of guanine (B1146940) in DNA, are primary targets for alkylation by the aziridinium ion. unipd.itresearchgate.net

| Nucleophile | Product Type | Reference |

| Water | Hydroxylated piperidine/pyrrolidine | d-nb.info |

| Methanol | Methoxy-substituted piperidine/pyrrolidine | d-nb.infod-nb.info |

| Imidazole | Imidazole-substituted piperidine/pyrrolidine | d-nb.inforesearchgate.net |

| Halides (Cl⁻, Br⁻, I⁻) | Halo-substituted piperidine/pyrrolidine | researchgate.net |

| Azide (N₃⁻) | Azido-substituted piperidine/pyrrolidine | researchgate.net |

| Guanine (DNA) | DNA adduct | unipd.itresearchgate.net |

Table 2: Examples of nucleophiles that react with the aziridinium ion formed from 3-chloropiperidines and the resulting product types.

Regioselectivity of Aziridinium Ion Opening

The nucleophilic attack on the bicyclic aziridinium ion (a 1-azabicyclo[3.1.0]hexane system) can occur at two different electrophilic carbons: the bridgehead carbon (C5 of the original piperidine ring) or the bridge carbon (C3 of the original piperidine ring). This leads to two possible regioisomeric products. researchgate.netnih.gov

Attack at the bridge carbon (C3) : This attack breaks the C3-N bond and results in the formation of a substituted piperidine ring (a ring-expansion is not formally occurring, but rather the opening of the aziridine (B145994) part of the bicycle). This pathway often leads to the thermodynamically more stable product. d-nb.inforesearchgate.net

Attack at the bridgehead carbon (C5) : This attack breaks the C5-N bond, resulting in a ring-contraction product, a substituted pyrrolidine with a side chain. d-nb.inforesearchgate.net

Studies on related systems show that the regioselectivity is dependent on the nucleophile and reaction conditions, reflecting kinetic versus thermodynamic control. researchgate.net For the methanolysis of aziridinium ions derived from N-butyl-3-chloropiperidines, the six-membered piperidine product is generally favored. d-nb.info Notably, sterically demanding substituents at the C5 position, such as gem-dimethyl groups, further increase the preference for the piperidine product compared to the unsubstituted analogue. d-nb.infod-nb.info In contrast, unsubstituted aziridinium ions show a greater tendency to form the pyrrolidine adduct. d-nb.info In some cases, the reaction can be highly regioselective, with organocopper reagents, for example, attacking exclusively at one carbon to yield the piperidine product with only trace amounts of the ring-contracted product. frontiersin.orgnih.gov

Mechanistic Studies of Interactions with Biomolecules

The biological activity of this compound and related compounds is primarily attributed to their ability to alkylate DNA. unipd.it The mechanism involves the formation of the highly reactive aziridinium ion, which then serves as the electrophile for reaction with nucleophilic sites on DNA bases. d-nb.infomdpi.com

The primary target for this alkylation is the N7 position of guanine, which is the most nucleophilic site in DNA. unipd.itresearchgate.net The attack by the guanine N7 on one of the electrophilic carbons of the aziridinium ion results in the formation of a stable, covalent DNA adduct. d-nb.inforesearchgate.net This monofunctional alkylation can lead to base mispairing during DNA replication. researchgate.net If the agent is bifunctional, a second alkylation can occur, leading to DNA inter-strand cross-links. researchgate.net

The reaction with DNA and its components has been studied using various techniques. NMR studies have been employed to monitor the reaction between 3-chloropiperidines and 2'-deoxyguanosine (B1662781) in real-time, confirming the formation of the guanine adduct. d-nb.inforesearchgate.net Furthermore, DNA cleavage assays with plasmid DNA demonstrate that these compounds can induce single- or double-strand breaks, which are believed to result from the initial alkylation event leading to depurination and subsequent strand scission. acs.orgacs.org The reactivity towards DNA is enhanced by substituents that accelerate the formation of the aziridinium ion, such as the gem-dimethyl groups discussed previously. acs.orgacs.org

DNA Alkylation Mechanism

The process of DNA alkylation by this compound and related compounds is initiated by an intramolecular nucleophilic attack of the piperidine nitrogen on the carbon atom bearing the chlorine atom. unipd.itnih.gov This results in the displacement of the chloride ion and the formation of a strained, bicyclic aziridinium ion intermediate. nih.govd-nb.infod-nb.info This electrophilic species is then susceptible to attack by nucleophilic sites on DNA bases. nih.govd-nb.info

The N7 position of guanine is the most nucleophilic site within DNA and is, therefore, the primary target for alkylation by electrophilic agents like the aziridinium ion formed from this compound. nih.govunipd.it Studies on various 3-chloropiperidine (B1606579) derivatives have consistently shown a strong preference for the alkylation of guanine residues. acs.orgnih.gov This selectivity is a characteristic feature shared with classical nitrogen mustards. acs.org The reaction between the aziridinium ion and the N7 of guanine results in the formation of a stable covalent adduct. unipd.it

The formation of an N7-alkylguanine adduct destabilizes the glycosidic bond that connects the guanine base to the deoxyribose sugar in the DNA backbone. nih.govacs.org This destabilization can lead to the spontaneous hydrolysis of this bond, a process known as depurination. nih.govresearchgate.net Depurination results in the formation of an apurinic (AP) or abasic site, which is a lesion in the DNA where a base is missing. nih.govacs.org The rate of depurination can be influenced by the specific structure of the alkylating agent. acs.org For some 3-chloropiperidines, longer incubation times have been shown to promote the formation of these abasic lesions through the hydrolysis of the alkylated guanine nucleobases. nih.govacs.org

The generation of abasic sites through depurination is a significant form of DNA damage that can lead to single-strand breaks in the DNA. nih.govacs.org The phosphodiester backbone at the abasic site is labile and can undergo hydrolysis, resulting in the cleavage of the DNA strand. nih.govacs.org The ability of this compound and its analogs to induce the conversion of supercoiled plasmid DNA to its open circular and linearized forms is a direct consequence of this strand cleavage activity. nih.govacs.org The extent of DNA cleavage is often used as a measure of the alkylating efficiency of these compounds. nih.govacs.org

DNA Depurination Pathways

Adduct Formation with Nucleic Acids

The interaction of this compound with DNA culminates in the formation of covalent adducts. nih.govacs.org Electrospray ionization mass spectrometry (ESI-MS) has been a valuable tool for detecting these adducts. nih.gov In studies comparing different monofunctional 3-chloropiperidines, the formation of DNA adducts was observed, confirming the alkylating nature of these compounds. nih.govacs.org The presence of multiple guanine residues in a DNA sequence can lead to the formation of multiple adducts. acs.org The simultaneous detection of both the alkylation products and abasic sites suggests a rapid depurination process following the initial adduct formation. acs.org

Influence of Chirality on Reactivity Towards DNA

The 3-chloropiperidine ring contains a stereocenter at the C3 position, meaning that this compound can exist as a pair of enantiomers. nih.govacs.org Research has shown that stereochemistry can significantly modulate the biological activity and reactivity of these compounds towards DNA. nih.govacs.org

In a study comparing the enantiomers of a related 3-chloropiperidine, the (R)-enantiomer exhibited significantly greater DNA cleavage activity than the (S)-enantiomer. nih.gov While the (R)-enantiomer was more active than the racemic mixture, the (S)-enantiomer was found to be inactive even after prolonged incubation periods. nih.gov This stark difference in reactivity highlights the importance of the three-dimensional structure of the molecule in its interaction with the chiral DNA helix. The synthesis of enantiomerically pure 3-chloropiperidines is often achieved starting from enantiomerically pure precursors like D- or L-proline, which, after a series of reactions including reduction, N-alkylation, and substitution of the hydroxyl group with thionyl chloride, yield the desired chiral 3-chloropiperidine via a stereoconvergent backside attack on a bicyclic aziridinium ion intermediate. nih.govacs.org

Table of DNA Cleavage Activity of 3-Chloropiperidine Enantiomers

| Compound | Configuration at C3 | DNA Cleavage Activity |

| l-1 | R | Active |

| d-1 | S | Inactive |

| Racemate 1 | R/S | Less active than l-1 |

Data sourced from a study on monofunctional 3-chloropiperidines, where l-1 corresponds to the (R)-enantiomer and d-1 to the (S)-enantiomer of a specific analog. nih.gov

Stereochemical Aspects of 1 Benzyl 3 Chloropiperidine

Enantioselective Synthesis Strategies

Crafting a specific enantiomer of 1-benzyl-3-chloropiperidine requires precise control during synthesis. This is often achieved by starting with an already chiral molecule or by temporarily introducing a chiral component that directs the stereochemical outcome of the reactions.

A robust strategy for synthesizing enantiomerically pure 3-chloropiperidines involves the use of chiral precursors from the "chiral pool," such as the readily available amino acids D- or L-proline. nih.gov This method leverages the inherent chirality of the starting material to build the desired stereoisomer.

The synthesis begins with the reduction of the carboxylic acid group of proline to an alcohol, forming the corresponding prolinol. This is followed by N-alkylation to introduce the benzyl (B1604629) group. The crucial step is the substitution of the hydroxyl group with a chlorine atom, typically using thionyl chloride. This transformation proceeds through a bicyclic aziridinium (B1262131) ion intermediate. The subsequent ring-opening by a chloride ion occurs via a stereoconvergent backside attack, ensuring the production of an enantiomerically pure 3-chloropiperidine (B1606579). nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk This strategy is a cornerstone of asymmetric synthesis. nih.govresearchgate.net

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent, the synthesis of related chiral piperidines illustrates the principle effectively. For instance:

Evans Oxazolidinones : These auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net An N-acylated oxazolidinone can be used to introduce chirality, which is then transferred to the main molecule during subsequent bond formations. researchgate.net

Carbohydrate-based Auxiliaries : Sugars like D-arabinopyranosylamine can act as chiral auxiliaries. researchgate.netru.nl In the synthesis of piperidine (B6355638) alkaloids, they can direct the diastereoselectivity of reactions like the domino Mannich–Michael reaction to form substituted piperidinones with high stereocontrol. researchgate.net

Camphorsultam : Oppolzer's camphorsultam is another effective chiral auxiliary. It has been used in asymmetric Diels-Alder reactions to prepare precursors for chiral piperidine analogs. oup.com

η4-dienetricarbonyliron complex : This complex can function as a powerful chiral auxiliary in cascade reactions, such as double reductive aminations, to produce substituted piperidines as single diastereoisomers. nih.gov

The general approach involves attaching the auxiliary to an achiral precursor, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Synthesis from Chiral Precursors (e.g., L-Proline)

Diastereoselective Transformations

When a molecule has more than one stereocenter, diastereomers are possible. Diastereoselective reactions are those that favor the formation of one diastereomer over others. For substituted piperidines, controlling the relative stereochemistry (e.g., cis vs. trans) is crucial.

The formation of the piperidine ring via cyclization is a key step where stereochemistry can be controlled. Several methods have been developed to influence the diastereochemical outcome:

Iodide-Catalyzed Cyclization : The cyclization of unsaturated N-chloroamines, catalyzed by iodine, is a method to generate the piperidine ring. semanticscholar.org

Radical Cyclization : Visible-light-driven radical silylative cyclization of aza-1,6-dienes provides a pathway to densely functionalized piperidines. The diastereoselectivity of this process is highly dependent on the substitution pattern of the starting material. ru.nl

Thermodynamic Control : An iron-catalyzed method allows for the cyclization of certain piperidine precursors with excellent diastereoselectivity. This process proceeds through a thermodynamic equilibration that funnels the products towards the most stable cis-isomer, achieving diastereomeric ratios greater than 99:1. researchgate.net

Reagent-Controlled Cyclization : The choice of reagent can dictate the stereochemical pathway. For example, in the cyclization of N-benzyl-N-(4-pentenyl)amine derivatives, different reagents can lead to different isomers, demonstrating reagent-based control over the reaction's stereoselectivity.

| Method | Key Feature | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Iron-Catalyzed Cyclization | Thermodynamic equilibration to the most stable cis-isomer via epimerization. | >99:1 | researchgate.net |

| Diastereoselective Epoxidation | Epoxidation of tetrahydropyridine (B1245486) precursors using reagents like trifluoroperacetic acid. | >95:5 | bham.ac.uk |

| Visible-Light-Driven Silylative Cyclization | Radical cyclization of aza-1,6-dienes; stereoselectivity depends on substrate structure. | Poor to Excellent | ru.nl |

The ratio of diastereomers produced in a reaction is a measure of its stereoselectivity. High diastereomeric ratios are often sought in synthetic chemistry. In some cases, a less stable diastereomer can be converted into a more stable one through a process of isomerization. For instance, the iron-catalyzed cyclization mentioned previously achieves high diastereoselectivity by facilitating the epimerization of the initial products to the thermodynamically favored cis-isomer. researchgate.net Similarly, certain kinetically formed products can be isomerized to the thermodynamic product by adjusting reaction conditions, such as temperature or the presence of a Lewis acid. nih.gov

Control of Stereochemistry in Cyclization Reactions

Impact of Stereochemistry on Chemical Reactivity

The three-dimensional structure of this compound and related compounds has a profound effect on their chemical reactivity. The reactivity of these β-chloroamines is primarily driven by the intramolecular formation of a highly strained, bicyclic aziridinium ion intermediate, which is then susceptible to nucleophilic attack.

The stereochemistry of the piperidine ring influences the rate of formation of this aziridinium ion. Substituents on the ring can create steric interactions, such as 1,3-diaxial strain, that can either promote or hinder the necessary conformational changes for cyclization, thereby affecting reactivity. Furthermore, the electronic effects of substituents can stabilize or destabilize the aziridinium ion intermediate. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to simulate and predict the behavior of 1-Benzyl-3-chloropiperidine. By solving the quantum mechanical equations that govern the electrons in the molecule, DFT provides detailed information about its electronic structure and energetics. These calculations are often used to support and explain experimental findings.

Through geometry optimization using DFT methods, the most stable three-dimensional arrangement of atoms in this compound can be determined. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, DFT calculations can elucidate the precise orientation of the benzyl (B1604629) and chloro substituents on the piperidine (B6355638) ring. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total energy of the system. This optimized geometry is crucial for understanding the molecule's physical and chemical properties.

A comparison of calculated and experimental structural parameters, where available, can validate the accuracy of the computational model. For example, the correlation between theoretical and experimental bond lengths and angles for similar structures has been shown to be strong, often with high correlation coefficients (R² > 0.8). nih.gov

Table 1: Representative Calculated Bond Lengths and Angles for a Piperidine Derivative

| Parameter | Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.54 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-N-C Bond Angle | ~112° |

| C-C-C Bond Angle | ~111° |

Note: These are generalized values for a piperidine ring and can vary based on the specific substituents and computational method.

DFT is employed to calculate the activation energies for various potential reaction pathways involving this compound. The activation energy represents the energy barrier that must be overcome for a reaction to occur. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanisms.

For example, in reactions such as ring-forming or ring-expansion processes, DFT can determine the energy of the transition state—the highest point on the reaction coordinate. researchgate.net The difference in energy between the reactants and the transition state is the activation energy. A lower activation energy suggests a faster reaction rate. tib.eursc.org These calculations are vital for predicting reaction outcomes and designing synthetic routes. unipd.it

The study of transition states and reaction intermediates is fundamental to understanding reaction mechanisms. DFT calculations allow for the characterization of these transient species, which are often difficult to isolate and observe experimentally. For instance, in the formation of bicyclic aziridinium (B1262131) ions from 3-chloropiperidines, DFT can model the structure and energy of the aziridinium ion intermediate. d-nb.infogdch.de

Analysis of the vibrational frequencies calculated by DFT can confirm whether a stationary point on the potential energy surface is a true intermediate (all real frequencies) or a transition state (one imaginary frequency). This analysis provides a detailed picture of the step-by-step process of a chemical transformation. researchgate.nettib.eu

The piperidine ring in this compound is not planar and can adopt several conformations, most commonly chair and boat forms. ias.ac.in Conformational analysis using DFT helps to determine the relative stabilities of these different arrangements. For substituted piperidines, the substituents can exist in either axial or equatorial positions.

Analysis of Transition States and Reaction Intermediates

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity. jetir.orgarxiv.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wikipedia.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations provide the energies and spatial distributions of these frontier orbitals. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom and the benzyl group's π-system, while the LUMO may be centered on the carbon atom bonded to the electron-withdrawing chlorine atom. wuxibiology.com This analysis helps predict how the molecule will interact with other reagents.

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule |

This table provides definitions for commonly calculated quantum chemical descriptors. nih.govjetir.orgajchem-a.com

Charge Distribution and Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) is a valuable concept for predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. The MEP is visualized by mapping the electrostatic potential onto a surface of constant electron density.

In halogen-substituted piperidines, the MEP reveals distinct electronegative and electropositive regions. For instance, in a series of halogen-substituted N-methyl-4-piperidone curcumin (B1669340) analogs, the carbonyl (C=O) and the carbon-halogen (C-X) moieties were identified as electronegative regions. The electronegativity varied with the halogen, with fluoro-substituted compounds being the most electronegative and bromo-substituted ones being the least. researchgate.net This suggests that in this compound, the chlorine atom and the nitrogen atom would be electron-rich areas, appearing as red or yellow on an MEP map, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the benzyl group would be electron-deficient, appearing as blue, indicating sites for potential nucleophilic interaction. uni-muenchen.de

The analysis of molecular electrostatic potentials can also provide insights into non-covalent interactions. For example, in halogen-substituted thiourea (B124793) derivatives, σ-holes (regions of positive electrostatic potential) are observed on the halogen atoms, influencing crystal packing. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. uni-muenchen.de

The NBO method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions can be estimated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization effect. researchgate.netwisc.edu

In the context of halogen-substituted piperidines, NBO analysis can elucidate the nature of the carbon-halogen bond and the influence of substituents on the electronic environment of the piperidine ring. For example, in a study of 1-azanapthalene-8-ol, NBO analysis revealed the hybridization of the atoms and the electronic structure, highlighting the stability gained from hyperconjugative interactions. For this compound, NBO analysis would likely show a polar C-Cl bond with significant electron density on the chlorine atom. It would also detail the delocalization of electron density from the nitrogen lone pair into antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the benzyl group's π-system.

Theoretical Studies on Halogen-Substituted Piperidines

Theoretical studies on various halogen-substituted piperidines and related heterocyclic systems provide a broader understanding of the structural and electronic effects of halogenation. Density Functional Theory (DFT) is a common computational method employed for these investigations. researchgate.netunipd.it

Studies on halogen-substituted N-methyl-4-piperidone curcumin analogs using DFT at the B3LYP/6–311++G(d,p) level of theory have investigated molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such studies have shown good agreement between calculated geometrical parameters and experimental XRD data. researchgate.net

Furthermore, computational investigations into the reactivity of 3-chloropiperidines have explored the influence of substituents on reaction rates. For instance, the gem-dialkyl effect, which can accelerate cyclization reactions, has been studied in 3-chloropiperidines. d-nb.info Theoretical calculations have been used to determine internal angles and activation energies, providing a correlation between structural parameters and reaction kinetics. unipd.itd-nb.info These studies support the classical Thorpe-Ingold effect, where steric compression leads to a decrease in the internal angle between reactive centers, thereby promoting intramolecular reactions. d-nb.info

The effect of different halogens (F, Cl, Br) on non-covalent interactions has also been a subject of theoretical investigation. In a study on adamantanyl-arylthiourea derivatives, it was found that the halogen substituent significantly impacts intermolecular contacts in the crystal packing. acs.org

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms that are difficult to probe experimentally. For 3-chloropiperidines, a key reaction is the intramolecular formation of a bicyclic aziridinium ion, which is a potent DNA alkylating agent. unipd.itd-nb.info

The mechanism involves the nitrogen atom's lone pair attacking the carbon bearing the chlorine atom, with chloride acting as the leaving group. This results in a highly strained and electrophilic aziridinium intermediate. unipd.itresearchgate.net Computational studies, often in conjunction with kinetic experiments, have provided detailed insights into this process. d-nb.inforesearchgate.net

DFT calculations have been used to model the transition states and intermediates of such reactions, allowing for the determination of activation energies. unipd.it These calculations have shown how substituents on the piperidine ring can influence the stability of the aziridinium ion and the energy barrier to its formation. d-nb.info For example, gem-disubstitution at the C5 position of the piperidine ring has been shown to accelerate the formation of the aziridinium ion, a phenomenon that can be rationalized by the Thorpe-Ingold effect. d-nb.info

Applications of 1 Benzyl 3 Chloropiperidine in Complex Organic Synthesis

Role as a Versatile Chiral Building Block

1-Benzyl-3-chloropiperidine, particularly in its enantiomerically pure forms, serves as a crucial chiral building block for the asymmetric synthesis of complex molecules. The stereocenter at the C3 position, bearing a chlorine atom, provides a handle for stereospecific nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups with defined stereochemistry, which is paramount in the synthesis of biologically active compounds where stereoisomers can exhibit vastly different pharmacological profiles.

The utility of chiral 3-halopiperidines is highlighted by their application in the synthesis of various natural products and their analogues. For instance, chiral oxazolopiperidone lactams, which can be conceptually related to the reactivity of this compound, are versatile intermediates for the enantioselective construction of structurally diverse piperidine-containing natural products. researchgate.net These lactams allow for the regio- and stereocontrolled introduction of substituents at different positions on the piperidine (B6355638) ring, leading to enantiopure polysubstituted piperidines. researchgate.net This underscores the importance of chiral building blocks like this compound in accessing complex and stereochemically rich molecular scaffolds.

Synthesis of N-Benzylpiperidine-Based Scaffolds

The N-benzyl group in this compound serves a dual purpose. Primarily, it acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during subsequent transformations. This protecting group is robust under various reaction conditions but can be readily removed via catalytic hydrogenation, a common and efficient deprotection strategy. smolecule.com This orthogonality allows for the selective manipulation of other functional groups within the molecule before unmasking the secondary amine for further derivatization.

The synthesis of N-benzylpiperidine-based scaffolds is a common strategy in medicinal chemistry. sbq.org.br For example, N-benzyl piperidinyl acylhydrazone hybrids have been synthesized and evaluated for their cytotoxic profiles. sbq.org.br The benzylpiperidine moiety is often considered an important pharmacophore for various biological activities. sbq.org.br The synthesis of these scaffolds frequently involves the reaction of a piperidine derivative with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, to install the N-benzyl group. google.comsmolecule.com this compound provides a pre-functionalized starting material for the elaboration of more complex N-benzylpiperidine derivatives through substitution of the C3-chloro group.

Preparation of Polyfunctional Piperidine Derivatives

The chlorine atom at the C3 position of this compound is a key reactive site that enables the preparation of a wide array of polyfunctional piperidine derivatives. This chloro-substituent can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups such as amines, alcohols, thiols, and carbon-based substituents. This versatility makes this compound a valuable starting material for creating libraries of piperidine derivatives for drug discovery and other applications.

The reactivity of the C-Cl bond is influenced by the nature of the substituent on the piperidine nitrogen. The reaction of 3-chloropiperidines is believed to proceed through a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate, which is then attacked by nucleophiles. researchgate.net This mechanism allows for the regioselective ring-opening of the intermediate, leading to the formation of substituted piperidines. researchgate.net This reactivity has been exploited in the modular diamination of allenes, where N-chloropiperidine can react to form key intermediates. nih.gov

| Starting Material | Reagent/Reaction Type | Product Type | Reference |

| This compound | Nucleophilic Substitution | 3-Substituted Piperidines | mdpi.com |

| Olefinic Amides | Halogen-Induced Cyclization | Lactams | mdpi.com |

| Allenes | Diamination with Piperidine | Vicinal Diamines | nih.gov |

Utility in the Construction of Nitrogen Heterocycles

Beyond the synthesis of simple substituted piperidines, this compound is a valuable precursor for the construction of more complex nitrogen-containing heterocyclic systems. The functional handles present on the molecule—the reactive C-Cl bond and the latent secondary amine (after debenzylation)—allow for intramolecular cyclization reactions to form fused or bridged bicyclic systems.

For instance, intramolecular reactions involving the piperidine nitrogen and a substituent introduced at the C3 position can lead to the formation of various condensed piperidine structures. mdpi.com The ability to control cyclization pathways, such as endo versus exo cyclizations, is crucial in building specific heterocyclic frameworks. mdpi.com The synthesis of various piperidine derivatives, including condensed systems, has been extensively reviewed, highlighting the importance of versatile starting materials. mdpi.comdntb.gov.uanih.govmdpi.com The synthesis of N-benzyl-3-piperidinol, a key intermediate for certain pharmaceuticals, can be achieved from 3-hydroxypyridine (B118123) and benzyl chloride, demonstrating a related synthetic strategy for constructing functionalized N-benzylpiperidines. google.com

Development of Chemical Probes for Mechanistic Studies

The unique reactivity of 3-chloropiperidines, including the formation of the bicyclic aziridinium ion, makes them interesting candidates for the development of chemical probes to study reaction mechanisms and biological processes. The electrophilic nature of the aziridinium ion allows it to react with nucleophiles, including those found in biological macromolecules like DNA.

Bis-3-chloropiperidines (B-CePs), which are related to this compound, have been investigated as DNA alkylating agents. researchgate.net The reactivity of these compounds towards DNA can be modulated by the substituents on the piperidine ring and the linker connecting the two piperidine units. researchgate.net Understanding the alkylation mechanism of 3-chloropiperidines through kinetic studies and the isolation of intermediates like the aziridinium ion provides valuable insights into their mode of action. researchgate.net This knowledge can be leveraged to design more selective and potent therapeutic agents or to develop chemical probes for studying DNA structure and function.

| Compound Class | Application | Key Feature | Reference |

| Bis-3-chloropiperidines (B-CePs) | DNA Alkylating Agents | Formation of electrophilic aziridinium ions | researchgate.net |

| 3-Chloropiperidines | Mechanistic Studies | Isolation and study of aziridinium ion intermediates | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-chloropiperidine, and how can reaction yields be improved?

Methodological Answer: The iodide-mediated electrolysis method (Method B) is a validated approach for synthesizing this compound derivatives. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of precursor (e.g., 1-Benzyl-3-chloro-5,5-dimethylpiperidine) to iodide mediator.

- Purification: Column chromatography with n-pentane/TBME (4:1) achieves high purity (RF = 0.79) .

- Yield Optimization: Method B yields 71% compared to 48% in Method A, attributed to reduced side reactions under controlled electrolysis conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- First Aid:

- Skin Exposure: Wash with soap/water for ≥15 minutes; remove contaminated clothing .

- Eye Contact: Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage: Keep in sealed containers away from heat sources (e.g., >68°C phase transition point) .

Q. How should researchers interpret NMR spectral data for structural confirmation?

Methodological Answer:

- Key Peaks for this compound Derivatives:

- ¹H NMR (CDCl₃): δ 7.35–7.15 (m, 5H, benzyl aromatic), 4.07 (ddt, J = 12.0 Hz, piperidine CH), 1.02/0.84 (s, 6H, dimethyl groups) .

- ¹³C NMR: δ 138.6 (benzyl C), 64.5 (piperidine C-Cl) .

- Validation: Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping signals.

Advanced Research Questions

Q. How can researchers address contradictions in reported stability or reactivity data?

Methodological Answer:

- Case Study: notes no stability/reactivity data, while claims stability under recommended storage. To resolve:

- Experimental Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Controlled Reactivity Screens: Expose the compound to polar protic/aprotic solvents and track decomposition via LC-MS .

- Data Reconciliation: Apply qualitative research frameworks (e.g., iterative hypothesis testing) to contextualize conflicting results .

Q. What advanced analytical strategies resolve stereochemical uncertainties in this compound derivatives?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/IPA mobile phases.

- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with density functional theory (DFT) simulations to assign absolute configurations .

- X-ray Crystallography: Co-crystallize with heavy-atom derivatives (e.g., brominated analogs) for unambiguous structural elucidation .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Methodological Answer:

Q. What methodologies ensure reproducibility in multi-step syntheses?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time FTIR monitoring to track intermediate formation.

- DoE (Design of Experiments): Optimize variables (temperature, catalyst loading) via response surface methodology .

- Batch Records: Document deviations rigorously; e.g., note electrolysis voltage fluctuations impacting Method B yields .

Data Contradiction & Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.